2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide, also known as CHIR-124, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and has shown promising results in preclinical studies for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activities
Novel quinazoline derivatives, including some related to 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide, have shown promising results as safe anti-ulcerogenic agents. These compounds have demonstrated significant curative activity against acetic acid-induced ulcer models, surpassing the efficacy of standard drugs used for treating peptic ulcer and ulcerative colitis. Importantly, no side effects were reported on liver and kidney functions upon prolonged oral administration of these compounds (Alasmary et al., 2017).
Analgesic Activity
Compounds structurally related to 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide have been found to exhibit significant analgesic activities. These findings are based on in vitro studies using acetic acid-induced writhing in mice, with the compounds showing analgesic activity in the range of 74.67 - 83.80% in comparison to control (Osarodion, 2023).
Anticancer Activity
The synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which are structurally similar to the query compound, has been reported. These compounds showed notable in vitro anticancer and antibacterial activities. Specifically, one compound selectively influenced non-small cell lung and CNS cancer cell lines, particularly on HOP-92 and U251 cell lines (Berest et al., 2011).
Pesticidal Activities
Some new 2-[3-aryl(or cyclohexyl)-6-bromo(or 6,8-dibromo)-4-oxo-3H-quinazolin-2-ylthio]-N-(4-phenylthiazol-2-yl)acetamides and related compounds have been synthesized and screened for their antibacterial, insecticidal, and anti-acetylcholinesterase activities. Most of these compounds exhibited significant activities, suggesting their potential use in pesticidal applications (Misra & Gupta, 1982).
Antitumor and Antifungal Activities
Novel 4(3H)-quinazolinone derivatives with various biologically active moieties have been synthesized, including those structurally related to the compound . These derivatives have been screened for potential antitumor and antifungal activities. Specifically, certain derivatives were found to have high to moderate activity against cells, as well as significant activity against Aspergillus ochraceus Wilhelm (El-bayouki et al., 2011).
Propiedades
IUPAC Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-29-18-11-7-10-17(14-18)24-21(28)15-30-23-26-20-13-6-5-12-19(20)22(27-23)25-16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9,15H2,1H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYCAXZVRKMITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.